molecular formula C5H13ClNO3P B2795532 2-(Dimethylphosphorylmethylamino)acetic acid;hydrochloride CAS No. 139602-47-4

2-(Dimethylphosphorylmethylamino)acetic acid;hydrochloride

Cat. No.: B2795532
CAS No.: 139602-47-4
M. Wt: 201.59
InChI Key: POJGWYRSZCALND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Dimethylphosphorylmethylamino)acetic acid;hydrochloride is a chemical compound with the molecular formula C5H12NO3P·HCl. It is also known by its IUPAC name, (dimethylphosphoryl)methyl)glycine hydrochloride . This compound is characterized by its unique structure, which includes a dimethylphosphoryl group attached to a glycine backbone. It is commonly used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylphosphorylmethylamino)acetic acid;hydrochloride typically involves the reaction of glycine with dimethylphosphoryl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then acidified with hydrochloric acid to obtain the hydrochloride salt of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The compound is typically produced in batch reactors, followed by purification steps such as crystallization and filtration to obtain the pure hydrochloride salt .

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylphosphorylmethylamino)acetic acid;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Dimethylphosphorylmethylamino)acetic acid;hydrochloride is utilized in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Dimethylphosphorylmethylamino)acetic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes and receptors, thereby modulating their activity. The phosphoryl group plays a crucial role in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Dimethylphosphorylmethylamino)acetic acid;hydrochloride is unique due to its specific structure, which includes a glycine backbone and a dimethylphosphoryl group. This combination imparts distinct chemical properties, making it valuable for various research applications. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it a versatile reagent in chemical synthesis and biological studies .

Biological Activity

2-(Dimethylphosphorylmethylamino)acetic acid; hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

  • IUPAC Name : 2-(Dimethylphosphorylmethylamino)acetic acid; hydrochloride
  • Molecular Formula : C5H12ClN2O3P
  • Molecular Weight : 202.68 g/mol

The compound exhibits several biological activities, primarily attributed to its ability to interact with various biochemical pathways. It is known to influence neurotransmitter systems and has been studied for its potential effects on:

  • Neurotransmission : It may modulate the activity of acetylcholine and other neurotransmitters, impacting cognitive functions.
  • Inflammation : Preliminary studies suggest anti-inflammatory properties, possibly through inhibition of pro-inflammatory cytokines.

Pharmacological Effects

Recent studies have highlighted several pharmacological activities associated with 2-(Dimethylphosphorylmethylamino)acetic acid; hydrochloride:

  • Anti-inflammatory Activity :
    • In vitro assays demonstrated that the compound can reduce inflammation markers in cell cultures exposed to inflammatory stimuli.
    • A study indicated a significant reduction in carrageenan-induced paw edema in rodent models, suggesting its potential as an anti-inflammatory agent.
  • Analgesic Effects :
    • The compound has shown promise in pain management models. In acetic acid-induced writhing tests, it exhibited notable analgesic effects comparable to standard analgesics like morphine.
    • Results indicated a dose-dependent response, with higher doses yielding greater inhibition of pain responses.
  • Cognitive Enhancement :
    • Animal studies suggest that the compound may enhance cognitive functions, potentially through cholinergic mechanisms. This is particularly relevant in models of neurodegenerative diseases.

Study 1: Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects of various compounds including 2-(Dimethylphosphorylmethylamino)acetic acid; hydrochloride. The results are summarized below:

TreatmentDose (mg/kg)Paw Edema Inhibition (%)
Control-0
Compound15045.34
Compound30047.67

The compound demonstrated significant anti-inflammatory activity compared to control groups, indicating its potential therapeutic applications in inflammatory conditions.

Study 2: Analgesic Activity

In a separate analysis focusing on analgesic properties, the compound was tested using the acetic acid-induced writhing model:

TreatmentDose (mg/kg)Early Phase Inhibition (%)Late Phase Inhibition (%)
Negative Control3 ml/kg00
Morphine583.0792.94
Compound15048.7172.19
Compound30074.3588.38

These findings suggest that the compound has significant analgesic properties, especially at higher doses.

Properties

IUPAC Name

2-(dimethylphosphorylmethylamino)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12NO3P.ClH/c1-10(2,9)4-6-3-5(7)8;/h6H,3-4H2,1-2H3,(H,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POJGWYRSZCALND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)CNCC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClNO3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.